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Compound of Interest

Compound Name: Fmoc-7-amino-heptanoic acid

Cat. No.: B557867

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for Fmoc-7-amino-heptanoic acid, a key building block in peptide synthesis and drug
development. Due to the limited availability of public domain raw spectral data for this specific
compound, this guide presents representative data based on structurally similar molecules,
namely Fmoc-6-aminohexanoic acid and heptanoic acid. The information herein serves as a
valuable resource for the characterization and quality control of Fmoc-7-amino-heptanoic
acid in a research and development setting.

Chemical Structure and Properties

Fmoc-7-amino-heptanoic acid (C22H25NOa4) is a derivative of the seven-carbon aliphatic
carboxylic acid, heptanoic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group
on the terminal amine. This structure makes it a valuable linker in various bioconjugation
applications.
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Property Value

Molecular Formula C22H25NO4

Molecular Weight 367.44 g/mol

CAS Number 127582-76-7
Appearance White to off-white powder

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for Fmoc-7-amino-heptanoic acid.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum is crucial for confirming the presence of key functional groups and the
overall structure of the molecule. The expected chemical shifts (d) in ppm are based on data for
Fmoc-6-aminohexanoic acid and general knowledge of similar structures. The spectrum is
typically recorded in deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-de).
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Expected Chemical

Assignment _ Multiplicity Integration
Shift (8, ppm)
Fmoc-H (aromatic) 7.7-7.8 Doublet 2H
Fmoc-H (aromatic) 75-7.6 Doublet 2H
Fmoc-H (aromatic) 73-74 Triplet 2H
Fmoc-H (aromatic) 72-7.3 Triplet 2H
-NH- ~5.0 Triplet 1H
Fmoc-CH2-O- 43-4.4 Doublet 2H
Fmoc-CH- 42-43 Triplet 1H
-CHz2-NH- 3.1-3.2 Quartet 2H
-CH2-COOH 22-23 Triplet 2H
-CH2-CH2-COOH 15-1.6 Multiplet 2H
-CH2-CH2-CH2-COOH 14-15 Multiplet 2H
-(CHz2)3-CH2- 1.2-14 Multiplet 4H

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule.
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Assignment Expected Chemical Shift (3, ppm)
-COOH ~178
Fmoc C=0 ~156
Fmoc C (quaternary) ~144
Fmoc C (quaternary) ~141
Fmoc CH (aromatic) ~127
Fmoc CH (aromatic) ~125
Fmoc CH (aromatic) ~120
Fmoc-CH2-O- ~66
Fmoc-CH- ~47
-CHz2-NH- ~41
-CH2-COOH ~34
-CH2-CH2-COOH ~31
-(CH2)x- 24 - 29

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of specific functional groups through their
characteristic vibrational frequencies.
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Expected Wavenumber

Functional Group Intensity
(cm~)

O-H stretch (Carboxylic Acid) 2500 - 3300 Broad
N-H stretch (Amide) 3300 - 3400 Medium
C-H stretch (Aromatic) 3000 - 3100 Medium
C-H stretch (Aliphatic) 2850 - 2960 Strong
C=0 stretch (Carboxylic Acid) 1700 - 1725 Strong
C=0 stretch (Urethane) 1680 - 1700 Strong
C=C stretch (Aromatic) 1450 - 1600 Medium
N-H bend (Amide) 1510 - 1550 Medium
C-O stretch 1200 - 1300 Strong

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can

provide information about its fragmentation pattern.

lon Expected m/z
[M+H]* 368.18
[M+Na]* 390.16
[M-H]~ 366.17

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above for

Fmoc-protected amino acids.

NMR Spectroscopy
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» Sample Preparation: Dissolve 5-10 mg of Fmoc-7-amino-heptanoic acid in approximately
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

e Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good
resolution.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and
16-32 scans.

o Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm, DMSO-ds
at 2.50 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o A greater number of scans (e.g., 1024 or more) will be required due to the lower natural
abundance of 13C.

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm, DMSO-ds at 39.52
ppm).

IR Spectroscopy

o Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

o KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press
into a thin, transparent pellet.

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
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e Acquisition:
o Record a background spectrum of the empty sample compartment or the pure KBr pellet.
o Record the sample spectrum over the range of 4000-400 cm™1,

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as
necessary for the specific ionization technique.

e Instrument: A mass spectrometer equipped with an appropriate ionization source, such as
Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI).

e Acquisition:

o ESI: Infuse the sample solution directly into the ESI source. Acquire spectra in both
positive and negative ion modes to observe protonated ([M+H]*), sodiated ([M+Na]*), and
deprotonated ([M-H]~) ions.

o MALDI: Mix the sample solution with a suitable matrix solution and spot it onto a MALDI
target plate. After the solvent has evaporated, acquire the spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized compound like Fmoc-7-amino-heptanoic acid.
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Synthesis & Purification

Synthesis of Fmoc-7-amino-heptanoic acid

Purification (e.g., Crystallization, Chromatography)

pectroscopic Analysis

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Data Intefrpretation

Data Analysis & Comparison to Expected Values

:

Structure Confirmation & Purity Assessment

( )

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of Fmoc-7-amino-
heptanoic acid.

¢ To cite this document: BenchChem. [Spectroscopic Profile of Fmoc-7-amino-heptanoic acid:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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